5-Methylpyridine-3-boronic acid
Overview
Description
Synthesis Analysis
The synthesis of boronic acids and esters, including derivatives like 5-methylpyridine-3-boronic acid, often involves regioselective halogen-metal exchange reactions followed by quenching with triisopropylborate starting from appropriate dihalopyridines. This method has been demonstrated to produce boronic acids and esters with high specificity and yield, offering a strategic approach to generating new libraries of pyridine derivatives (Bouillon et al., 2003).
Molecular Structure Analysis
The structural analysis of boronic acids, including 5-methylpyridine-3-boronic acid, reveals that these compounds can form diverse hydrogen-bonded architectures in the solid state. These structures can range from one-dimensional (1D) to three-dimensional (3D) networks, facilitated by interactions like hydrogen bonding and π-π stacking. Such structural versatility is crucial for their application in materials science and supramolecular chemistry (Rodríguez-Cuamatzi et al., 2009).
Chemical Reactions and Properties
5-Methylpyridine-3-boronic acid participates in Suzuki coupling reactions, a key reaction for the formation of carbon-carbon bonds. This reactivity is a hallmark of boronic acids, making them indispensable in the synthesis of complex organic molecules. The ability to undergo such coupling reactions expands the utility of 5-methylpyridine-3-boronic acid in organic synthesis, including the creation of pyridine libraries which are essential in drug discovery and materials science (Bouillon et al., 2003).
Physical Properties Analysis
The physical properties of boronic acids, including solubility, melting point, and crystallinity, are crucial for their handling and application in synthesis. For instance, the crystalline nature of some boronic acids enhances their stability and ease of use in cross-coupling reactions. These properties are dependent on the molecular structure, with substituents on the pyridine ring influencing the overall physical behavior of the compound.
Chemical Properties Analysis
Chemically, 5-methylpyridine-3-boronic acid exhibits typical boronic acid reactivity, such as forming reversible covalent bonds with diols and participating in condensation reactions. These properties are leveraged in sensing applications, where boronic acids act as receptors for sugar molecules, and in the synthesis of heterocyclic compounds, highlighting their versatility in both organic synthesis and analytical chemistry applications.
Scientific Research Applications
5-Methylpyridine-3-boronic acid is a chemical compound with the empirical formula C6H8BNO2 . It’s often used as an organic chemical synthesis intermediate .
One of the key areas where boronic acids, including 5-Methylpyridine-3-boronic acid, are utilized is in sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
Boronic acids also have a key interaction with diols, which allows their utilization in various areas ranging from biological labelling , protein manipulation and modification , separation , and the development of therapeutics .
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Suzuki–Miyaura Coupling
- Application: The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic synthesis . Boronic acids, including 5-Methylpyridine-3-boronic acid, can be used as reagents in this reaction .
- Method: The reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .
- Outcome: This reaction is known for its mild and functional group tolerant reaction conditions, and it results in the formation of a new carbon-carbon bond .
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Protodeboronation
- Application: Protodeboronation is a reaction where a boronic acid is converted to the corresponding hydrocarbon . This reaction can be used in the synthesis of various organic compounds .
- Method: The specific method would depend on the exact reaction conditions and the other reactants involved .
- Outcome: The outcome of the reaction is the formation of a new organic compound .
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Chemical Synthesis Intermediate
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Suzuki Reaction
- Application: Suzuki reaction is a type of organic reaction, classified as a coupling reaction, where the coupling partners are a boronic acid and an organohalide . 5-Methylpyridine-3-boronic acid can be used as a reagent in this reaction .
- Method: The reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .
- Outcome: This reaction is known for its mild and functional group tolerant reaction conditions, and it results in the formation of a new carbon-carbon bond .
Safety And Hazards
properties
IUPAC Name |
(5-methylpyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2/c1-5-2-6(7(9)10)4-8-3-5/h2-4,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REONQWGHSQHTAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376382 | |
Record name | 5-Methylpyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpyridine-3-boronic acid | |
CAS RN |
173999-18-3 | |
Record name | 5-Methylpyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methylpyridine-3-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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